molecular formula C17H30O4 B1244960 Plakortic acid CAS No. 87803-10-9

Plakortic acid

Cat. No.: B1244960
CAS No.: 87803-10-9
M. Wt: 298.4 g/mol
InChI Key: ZCLJFHUIADAYRQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

87803-10-9

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

2-[4-ethyl-6-[(E)-2-ethylhex-3-enyl]-6-methyldioxan-3-yl]acetic acid

InChI

InChI=1S/C17H30O4/c1-5-8-9-13(6-2)11-17(4)12-14(7-3)15(20-21-17)10-16(18)19/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,18,19)/b9-8+

InChI Key

ZCLJFHUIADAYRQ-CMDGGOBGSA-N

SMILES

CCC=CC(CC)CC1(CC(C(OO1)CC(=O)O)CC)C

Isomeric SMILES

CC/C=C/C(CC)CC1(CC(C(OO1)CC(=O)O)CC)C

Canonical SMILES

CCC=CC(CC)CC1(CC(C(OO1)CC(=O)O)CC)C

Origin of Product

United States

Comparison with Similar Compounds

Plakortic acid belongs to a family of peroxide-containing polyketides derived from marine sponges. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues
Compound Source Key Structural Features Bioactivity (IC50, μM) References
This compound Plakortis halichondrioides 1,2-Dioxane ring, carboxylic acid, C16 alkenyl chain 0.19 (CEM), 0.24 (CEM/ADR5000)
Plakortin Plakortis halichondrioides Methyl ester of this compound ~2.0 (CEM), ~2.5 (CEM/ADR5000)
6-epi-Plakortide H acid Semi-synthetic Six-membered endoperoxide, carboxylic acid 0.02 (CEM), 0.03 (CEM/ADR5000)
Plakortide E Plakortis halichondrioides Five-membered endoperoxide, methyl ester 0.2 (CEM), 0.25 (CEM/ADR5000)
Untenone A Plakortis spp. Cyclopentenone core, no carboxylic acid Moderate cytotoxicity (data unspecified)

Key Observations :

Acid vs. Ester Bioactivity : Acid derivatives (e.g., this compound, 6-epi-plakortide H acid) exhibit 10-fold higher cytotoxicity than their ester counterparts (e.g., plakortin, plakortide E methyl ester). This is attributed to the electron-withdrawing effect of the carboxylic acid group, which enhances peroxide bond cleavage and free radical generation .

Endoperoxide Ring Size : Six-membered endoperoxides (e.g., 6-epi-plakortide H acid) show greater potency than five-membered analogues (e.g., plakortide E), likely due to increased stability and optimized spatial interactions with cellular targets .

Resistance Profile : this compound maintains a resistance ratio (IC50 resistant/sensitive) of ~1, indicating comparable efficacy against multidrug-resistant cells. In contrast, standard chemotherapeutics like doxorubicin exhibit resistance ratios >100 .

Pharmacological Comparison
Parameter This compound Artemisinin (Reference Drug) Doxorubicin (Reference Drug)
Target Cells Leukemia Malaria parasites Broad-spectrum cancers
Mechanism Peroxide-mediated ROS generation Heme-activated free radicals DNA intercalation
Resistance Ratio 1.26 Not applicable >100
Selectivity High Moderate Low

This compound’s unique peroxide-carboxylic acid structure confers advantages over artemisinin derivatives, including broader pH stability and resistance to enzymatic degradation .

Q & A

Q. How is Plakortic Acid synthesized from its natural precursors, and what methodological considerations ensure reproducibility?

this compound (5) is synthesized via alkaline hydrolysis of Plakortin (3) using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water (4:1) solvent system . Critical steps include:

  • Reaction conditions : Maintain inert atmosphere to prevent peroxide degradation.
  • Purification : Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) ensures purity (>95%) .
  • Validation : Nuclear magnetic resonance (NMR) spectroscopy and comparison to literature data confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) experiments resolve stereochemistry and functional groups .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula and detects impurities .
  • Chromatography : RP-HPLC monitors reaction progress and purity, with UV detection at 210–230 nm for peroxide-containing compounds .

Q. What in vitro models are used to evaluate this compound’s cytotoxicity, and how are results interpreted?

  • Cell lines : Drug-sensitive leukemia (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) cells assess selectivity and resistance profiles .
  • Assay protocol : Resazurin reduction assays measure cell viability after 72-hour exposure to this compound (0.001–10 µg/mL). Dose-response curves calculate IC50 values .
  • Resistance ratio (RR) : RR = IC50(MDR)/IC50(sensitive). RR < 2 indicates minimal resistance .

Advanced Research Questions

Q. How does the endoperoxide ring size (five- vs. six-membered) influence this compound’s bioactivity?

Comparative studies show six-membered endoperoxides (e.g., 6-epi-plakortide H acid) exhibit ~10× higher cytotoxicity than five-membered analogs (e.g., plakortide E), likely due to enhanced stability and interaction with cellular targets . Methodological approaches:

  • Synthetic modulation : Vary ring size via controlled oxidation or cyclization.
  • Computational modeling : Density functional theory (DFT) predicts ring strain and reactivity .

Q. How can researchers resolve contradictions in reported structural data for this compound and related peroxides?

Discrepancies in stereochemistry (e.g., syn- vs. anti-oxirane configurations) arise from isolation artifacts or rearrangement during synthesis . Strategies include:

  • X-ray crystallography : Unambiguously assigns absolute configuration.
  • Comparative NMR : Analyze coupling constants (e.g., <sup>3</sup>JH-H) and NOESY correlations to distinguish isomers .

Q. What experimental evidence supports the enhanced cytotoxicity of this compound compared to its ester derivatives?

this compound (IC50 = 0.01 µM) shows ~10× greater potency than Plakortin (IC50 = 0.1 µM) in CCRF-CEM cells, attributed to improved cellular uptake or interaction with intracellular targets . Methodological validation:

  • Ester hydrolysis : Confirm acid formation via pH-dependent stability assays.
  • Membrane permeability : LogP measurements or Caco-2 cell models compare bioavailability .

Q. How can researchers design studies to explore this compound’s mechanism of action and therapeutic potential?

  • Transcriptomics/proteomics : RNA sequencing or SILAC-based proteomics identifies pathways modulated by this compound .
  • Target identification : Affinity chromatography or thermal proteome profiling (TPP) pinpoints binding partners.
  • In vivo models : Xenograft studies in immunodeficient mice validate efficacy and toxicity .

Data Analysis and Interpretation

Q. How should researchers address variability in cytotoxicity data across replicate experiments?

  • Statistical rigor : Use ≥3 biological replicates and report mean ± standard deviation (SD).
  • Normalization : Reference viability to untreated controls and adjust for plate-edge effects .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.

Q. What computational tools are available to predict this compound’s reactivity and degradation pathways?

  • Quantum mechanical (QM) simulations : Gaussian or ORCA software models peroxide bond dissociation energies and radical intermediates .
  • High-performance liquid chromatography–mass spectrometry (HPLC-MS) : Tracks decomposition products under physiological conditions (pH 7.4, 37°C) .

Structural and Synthetic Challenges

Q. What strategies mitigate instability of this compound during storage and handling?

  • Temperature control : Store at −80°C in amber vials to prevent light/heat-induced degradation.
  • Antioxidants : Add 0.1% ascorbic acid to solutions to scavenge free radicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plakortic acid
Reactant of Route 2
Plakortic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.